3,4,5-trimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H30N2O5 and its molecular weight is 366.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
Compounds with complex structures derived from benzamide have been synthesized and evaluated for their anti-inflammatory and analgesic properties. For instance, novel benzodifuranyl derivatives have demonstrated significant activity as cyclooxygenase inhibitors, offering potential therapeutic benefits as anti-inflammatory and analgesic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Anticancer Activity
A series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides have been synthesized and evaluated for their anticancer activities across various human cancer cell lines, including MCF-7 (breast), A549 (lung), DU-145 (prostate), and MDA MB-231 (breast). Some of these compounds exhibited moderate to good activity, highlighting the potential for benzamide derivatives in cancer therapy (G. Mohan, G. Sridhar, E. Laxminarayana, M. Chary, 2021).
Gastrointestinal Motility
Research on benzamide derivatives, particularly focusing on serotonin 4 (5-HT4) receptor agonists, has indicated promising results in enhancing gastrointestinal motility. Certain compounds have been identified as potential prokinetic agents, suggesting their utility in treating gastrointestinal motility disorders (S. Sonda, Toshio Kawahara, T. Murozono, N. Sato, K. Asano, K. Haga, 2003).
Neuroleptic Activity
Benzamides synthesized as potential neuroleptics have shown inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential application in treating psychosis (S. Iwanami, M. Takashima, Y. Hirata, O. Hasegawa, S. Usuda, 1981).
Anti-Fatigue Effects
Certain benzamide derivatives have demonstrated anti-fatigue effects in animal models, suggesting their potential application in addressing fatigue-related conditions. These compounds have shown to enhance the forced swimming capacity of mice, opening avenues for further research into their mechanism of action and therapeutic potential (Xianglong Wu, Wutu Fan, Yalei Pan, Yuan-kun Zhai, Yinbo Niu, Chen-rui Li, Q. Mei, 2014).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in the structure of this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group, a critical part of this compound, plays a significant role in fitting the colchicine and combretastatin analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Compounds containing the tmp group have shown diverse bioactivity effects, indicating that they may affect multiple biochemical pathways .
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects and have shown promising anti-fungal, anti-bacterial, and antiviral properties . They have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5/c1-23-10-9-21-7-5-14(6-8-21)13-20-19(22)15-11-16(24-2)18(26-4)17(12-15)25-3/h11-12,14H,5-10,13H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUZQDSUIFCLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.